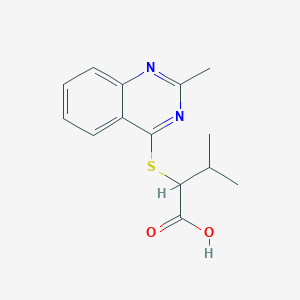

![molecular formula C12H16N4O3S B256150 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide, also known as EMA401, is a novel drug candidate developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and current treatment options are limited and often associated with adverse side effects. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide involves the inhibition of the angiotensin II type 2 receptor, which is expressed in sensory neurons and plays a role in the modulation of pain signaling. By blocking this receptor, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain perception.

Biochemical and Physiological Effects

In addition to its analgesic effects, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines in the spinal cord and dorsal root ganglia, which are involved in the development and maintenance of chronic pain. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has also been shown to improve nerve function and reduce nerve damage in preclinical models of neuropathic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is its specificity for the angiotensin II type 2 receptor, which reduces the risk of off-target effects. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is also well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development and application of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide. One area of interest is the use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide in combination with other analgesic agents to improve pain relief and reduce the risk of adverse effects. Another potential application of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is in the treatment of other conditions that are associated with chronic pain, such as fibromyalgia and chronic fatigue syndrome. Finally, further research is needed to fully understand the mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide and to identify potential biomarkers that can be used to predict patient response to treatment.

Métodos De Síntesis

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is a small molecule that can be synthesized using a multi-step process. The first step involves the synthesis of 5-cyano-6-ethyl-4-oxo-1H-pyrimidine-2-thiol, which is then reacted with 2-chloro-N-(2-methoxyethyl)acetamide to yield 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide. The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been optimized to improve yields and purity, and the final product is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Aplicaciones Científicas De Investigación

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to reduce pain behavior and improve quality of life without causing significant adverse effects. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide works by targeting the angiotensin II type 2 receptor, which is involved in the regulation of pain signaling pathways in the central and peripheral nervous system.

Propiedades

Nombre del producto |

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |

|---|---|

Fórmula molecular |

C12H16N4O3S |

Peso molecular |

296.35 g/mol |

Nombre IUPAC |

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C12H16N4O3S/c1-3-9-8(6-13)11(18)16-12(15-9)20-7-10(17)14-4-5-19-2/h3-5,7H2,1-2H3,(H,14,17)(H,15,16,18) |

Clave InChI |

PFNGINWBRWGTDM-UHFFFAOYSA-N |

SMILES isomérico |

CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |

SMILES |

CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |

SMILES canónico |

CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)

![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)

![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)

![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)

![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)

![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)

![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)

![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)

![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)

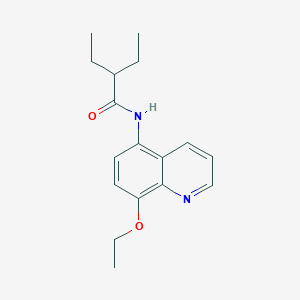

![N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B256099.png)

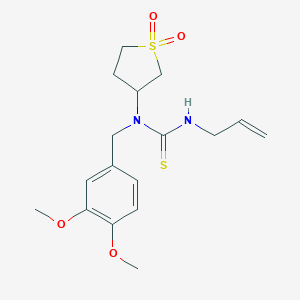

![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)